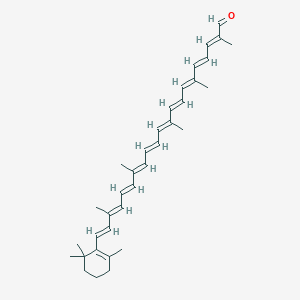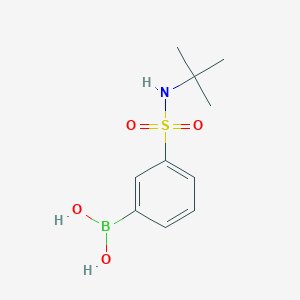
3-(tert-Butylaminosulphonyl)benzeneboronic acid
Vue d'ensemble
Description
3-(tert-Butylaminosulphonyl)benzeneboronic acid is a boronic acid derivative . It is a specialty product used for proteomics research applications .
Molecular Structure Analysis
The molecular formula of 3-(tert-Butylaminosulphonyl)benzeneboronic acid is C10H16BNO4S . The molecular weight is 257.12 g/mol.Applications De Recherche Scientifique
Crystallography and Magnetism
A study on the crystallography and magnetism of 3-(N-tert-butyl-N-aminoxyl)benzoic acid revealed its crystalline structure and antiferromagnetic properties at lower temperatures. This research provides insights into the molecular structure and magnetic susceptibility of this class of compounds, indicating potential applications in materials science and magnetic studies (Baskett & Lahti, 2005).
Organic Synthesis and Catalysis
Another research focus is on the synthesis and application of boronic acid derivatives in organic synthesis. For instance, boron-nitrogen macrocycles derived from the condensation of salicylaldehyde and aminophenylboronic acid have shown the ability to include small organic molecules, suggesting their utility in molecular recognition and catalysis (Barba et al., 2004).
Molecular Structure and Spectroscopy
Studies on the molecular structure and spectroscopic properties of compounds such as 3,5-di-tert-butyl-4-hydroxy benzoic acid through DFT calculations, UV-Vis, NMR, and vibrational spectroscopy provide a comprehensive understanding of their chemical properties. These insights are crucial for the development of new materials and the enhancement of existing ones (Mathammal et al., 2016).
Catalysis and Reaction Mechanisms
Research on iron(III) amine-bis(phenolate) complexes for the catalytic alkylation of aryl Grignard reagents opens new avenues for C-C cross-coupling reactions. Such studies highlight the role of boronic acid derivatives in developing efficient, selective catalytic processes that are fundamental to organic synthesis (Qian, Dawe, & Kozak, 2011).
Environmental and Green Chemistry
The synthesis of α-aminophosphonates using phenylboronic acid as a catalyst under solvent-free conditions represents an advancement in green chemistry. This method emphasizes the environmental benefits and efficiency of using boronic acids in synthesis without the need for harmful solvents (Tibhe, Bedolla-Medrano, Cativiela, & Ordóñez, 2012).
Safety And Hazards
The safety data sheet for 3-(tert-Butylaminosulphonyl)benzeneboronic acid can be found at Echemi.com . It is advised that this compound is for R&D use only and not for medicinal or household use .
Relevant Papers Relevant papers related to 3-(tert-Butylaminosulphonyl)benzeneboronic acid can be found at Sigma-Aldrich . It is recommended to refer to these for a more in-depth understanding of the compound.
Propriétés
IUPAC Name |
[3-(tert-butylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-6-4-5-8(7-9)11(13)14/h4-7,12-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSASZPAKWQFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657274 | |
| Record name | [3-(tert-Butylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butylaminosulphonyl)benzeneboronic acid | |
CAS RN |
221290-14-8 | |
| Record name | [3-(tert-Butylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tert-Butylaminosulphonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




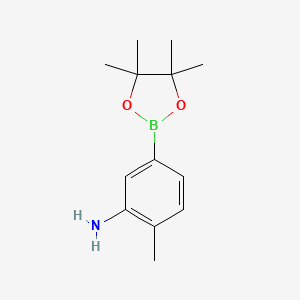
![1-tert-Butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1519893.png)
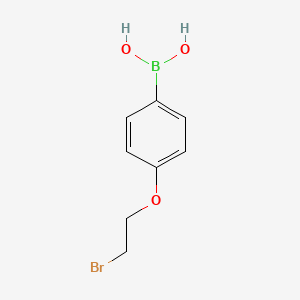
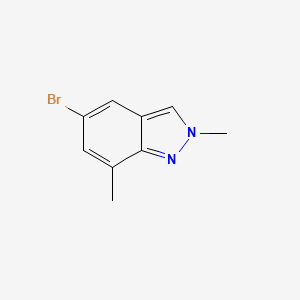
![6-Bromoimidazo[1,2-a]pyridin-2-amine](/img/structure/B1519898.png)
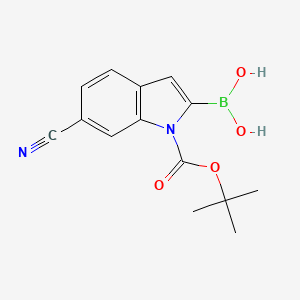
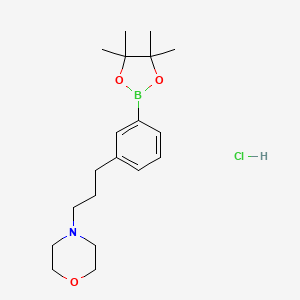
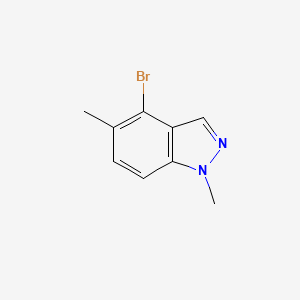
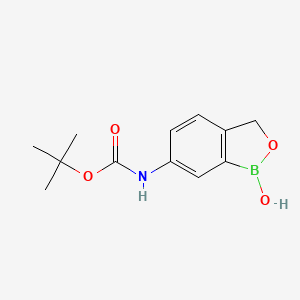
![2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride](/img/structure/B1519904.png)
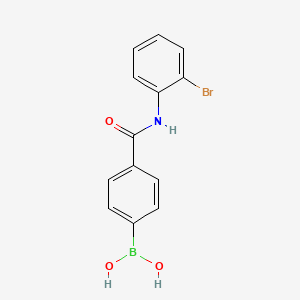
![4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B1519909.png)
